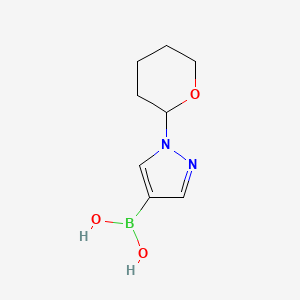

1-(四氢-2H-吡喃-2-基)吡唑-4-硼酸

货号 B599291

CAS 编号:

1256345-68-2

分子量: 196.013

InChI 键: BRMZVBYTGLUGDS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

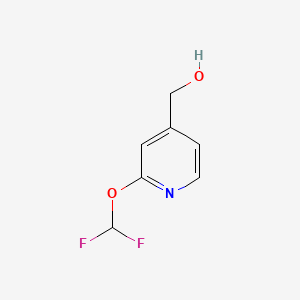

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical drug to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .

Synthesis Analysis

The synthesis of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” involves the use of 3,4-Dihydro-2H-pyran and 4-Pyrazoleboronic acid pinacol ester . It is also used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Molecular Structure Analysis

The molecular formula of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is C14H23BN2O3 . Its molecular weight is 278.16 .Chemical Reactions Analysis

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .科学研究应用

Suzuki Coupling Reaction

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used as a reactant in Suzuki coupling reactions, which are used to form carbon-carbon bonds .

- Methods of Application: The exact procedures can vary, but generally, a Suzuki coupling involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Synthesis of Darolutamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: This compound can be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .

- Methods of Application: The exact procedures can vary, but generally, the synthesis of darolutamide derivatives involves multiple steps, including the reaction of this compound with other reactants under specific conditions .

- Results or Outcomes: The outcome of this reaction is the formation of darolutamide derivatives, which could potentially be used as androgen receptor inhibitors .

Hydrolysis Studies

- Scientific Field: Biochemistry

- Application Summary: This compound can be used to study the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH .

- Methods of Application: The exact procedures can vary, but generally, the study involves monitoring the rate of hydrolysis of the ester under different conditions .

- Results or Outcomes: The results of these studies can provide valuable information about the stability of these compounds in water, which is important for their potential use in drug design .

Synthesis of Other Chemical Compounds

- Scientific Field: Organic Synthesis

- Application Summary: This compound can be used as a reactant in the synthesis of other chemical compounds .

- Methods of Application: The exact procedures can vary, but generally, the synthesis involves the reaction of this compound with other reactants under specific conditions .

- Results or Outcomes: The outcome of this reaction is the formation of new chemical compounds, which could potentially be used in various applications .

Drug Development

- Scientific Field: Pharmacology

- Application Summary: This compound can be used for the development of pharmaceutical drugs to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .

- Methods of Application: The exact procedures can vary, but generally, the development of such drugs involves multiple steps, including the synthesis of the drug, testing its efficacy and safety, and conducting clinical trials .

- Results or Outcomes: The outcome of this application could potentially be a new drug for the treatment of constipation .

Preparation of Heteroaryl Scaffolds

- Scientific Field: Organic Chemistry

- Application Summary: This compound can be used as a reactant in the Suzuki coupling reaction for the preparation of heteroaryl scaffolds .

- Methods of Application: The exact procedures can vary, but generally, the preparation of heteroaryl scaffolds involves the reaction of this compound with other reactants under specific conditions .

- Results or Outcomes: The outcome of this reaction is the formation of heteroaryl scaffolds, which could potentially be used in various applications .

属性

IUPAC Name |

[1-(oxan-2-yl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZVBYTGLUGDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCCO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681550 |

Source

|

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid | |

CAS RN |

1256345-68-2 |

Source

|

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

Pyrene-functionalized fluorescent nanojars: synthesis, mass spectrometric, and photophysical studies

MM Mitchell, VW Liyana Gunawardana… - ACS …, 2021 - ACS Publications

Nanojars are a class of supramolecular coordination complexes based on pyrazolate, Cu 2+ , and OH – ions that self-assemble around highly hydrophilic anions and serve as efficient …

Number of citations: 2

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

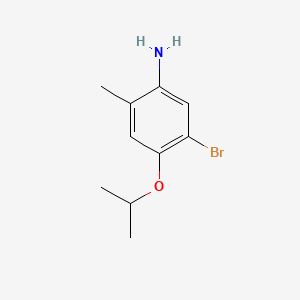

5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

1222175-20-3

5-Bromo-4-isopropoxy-2-methylaniline

1374652-11-5

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)